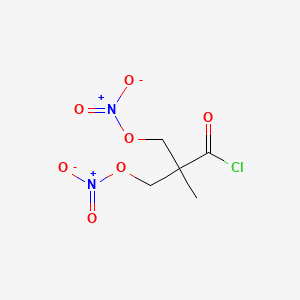
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate is an organic compound with a complex structure It is characterized by the presence of a chlorocarbonyl group and two nitrate groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate typically involves the reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Formation of Intermediate: The reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride forms an intermediate compound.
Nitration: The intermediate is then treated with nitric acid to introduce the nitrate groups, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate groups to other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:
Activation of Enzymes: The nitrate groups can participate in redox reactions, leading to the activation or inhibition of specific enzymes.
Binding to Receptors: The chlorocarbonyl group can form covalent bonds with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate: Unique due to the presence of both chlorocarbonyl and nitrate groups.
Isosorbide dinitrate: A related compound used in medicine for its vasodilatory effects.
Nitroglycerin: Another nitrate-containing compound with similar applications in medicine and industry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
104963-56-6 |
|---|---|
Molecular Formula |
C5H7ClN2O7 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
[3-chloro-2-methyl-2-(nitrooxymethyl)-3-oxopropyl] nitrate |
InChI |
InChI=1S/C5H7ClN2O7/c1-5(4(6)9,2-14-7(10)11)3-15-8(12)13/h2-3H2,1H3 |
InChI Key |
CBMQMHRVHTVYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















